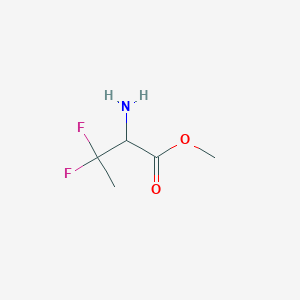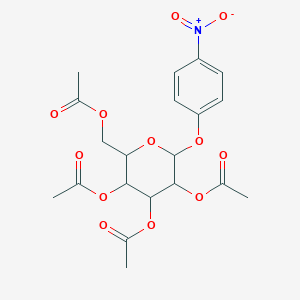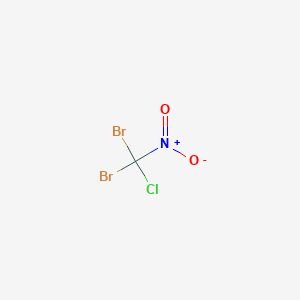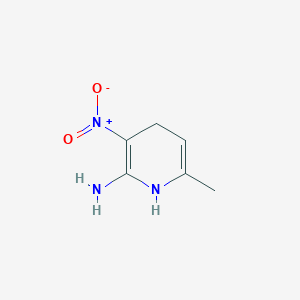
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine (MNDA) is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. MNDA belongs to the class of dihydropyridine derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways involved in oxidative stress and inflammation. 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has been shown to exhibit significant antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. It has been found to reduce the production of reactive oxygen species (ROS) and inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has also been found to improve insulin sensitivity and reduce glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine in lab experiments is its high purity and stability, which makes it easy to handle and store. 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine is also readily available and relatively inexpensive compared to other compounds used in research. However, one of the limitations of using 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several areas of future research that can be explored with regards to 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine. One potential direction is the development of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine-based therapeutics for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is the exploration of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine as a diagnostic tool in imaging techniques. Further studies are also needed to elucidate the exact mechanism of action of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine and its potential side effects.
Synthesemethoden
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine can be synthesized using several methods, including the reaction of 3-nitro-1,4-dihydropyridine-2(1H)-one with methylamine in the presence of a catalyst. Another method involves the reaction of 6-methyl-3-nitropyridine-2,5-diamine with formaldehyde in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for treating various diseases, including cancer, diabetes, and neurodegenerative disorders. 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has also been studied for its potential use as a diagnostic tool in imaging techniques.
Eigenschaften
CAS-Nummer |
146580-32-7 |
|---|---|
Produktname |
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
6-methyl-3-nitro-1,4-dihydropyridin-2-amine |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2,8H,3,7H2,1H3 |
InChI-Schlüssel |
QNEBRKMRZCQWNC-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=C(N1)N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CCC(=C(N1)N)[N+](=O)[O-] |
Synonyme |
2-Pyridinamine, 1,4-dihydro-6-methyl-3-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



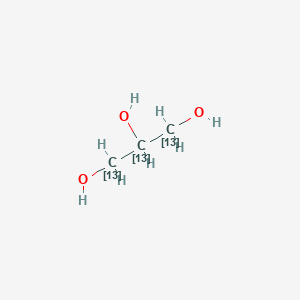
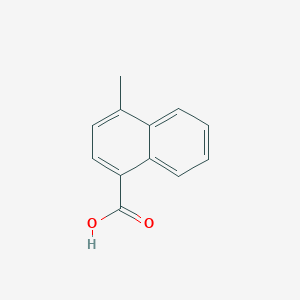

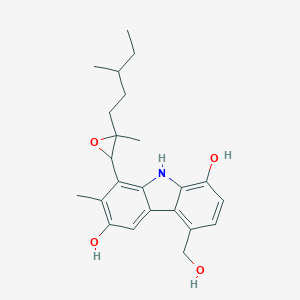
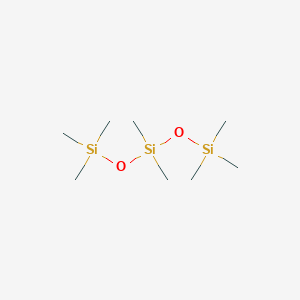
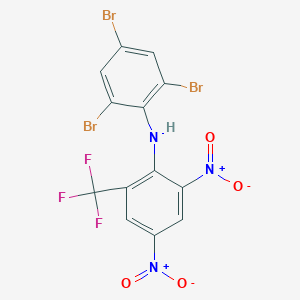
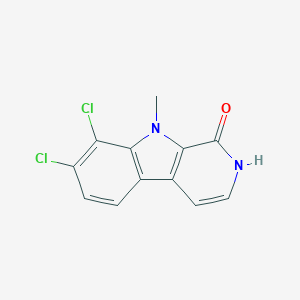
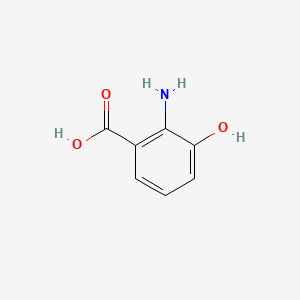
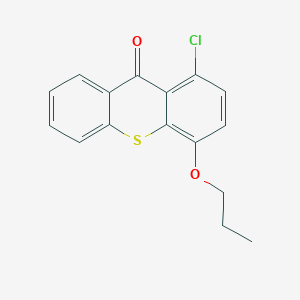
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)
